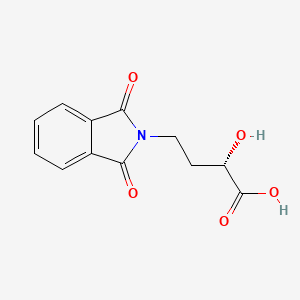

(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDXODQRCDEZLN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350835 | |

| Record name | (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48172-10-7 | |

| Record name | (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. As a versatile intermediate, it serves as a crucial building block in the synthesis of more complex bioactive molecules, including antibiotics.[1] The stereospecificity imparted by the chiral center at the C2 position, along with the reactive hydroxyl and carboxylic acid functionalities, makes a thorough understanding of its physical properties essential for its effective use.

This guide provides a detailed overview of the core physical and chemical characteristics of this compound. The accurate characterization of these properties is paramount for ensuring batch-to-batch consistency, optimizing reaction conditions, developing purification protocols, and meeting the stringent quality control standards required in drug development.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its molecular structure and fundamental identifiers.

-

IUPAC Name: (2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid[][3]

-

Synonyms: 4-Phthalimido-2-hydroxy butyric acid, 2-Hydroxy-4-phthalimidobutyric acid[][4][5]

The molecule consists of a butyric acid backbone substituted with a hydroxyl group at the alpha-position (C2) and a phthalimide group at the gamma-position (C4). The "(S)" designation indicates the stereochemical configuration at the chiral C2 center.

Caption: 2D structure of this compound.

Core Physical Properties

The following table summarizes the key physical properties of the compound, compiled from various chemical data sources. These values are critical for handling, storage, and application.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [4][5] |

| Melting Point | 157-159 °C | [][3][4] |

| Boiling Point | 513.1°C (at 760 mmHg, estimated) | [] |

| Density | ~1.504 g/cm³ (estimated) | [] |

| Specific Rotation ([α]D) | +6° (c=1, MeOH) | [3][4] |

| pKa | 3.67 ± 0.10 (Predicted) | [4] |

In-Depth Analysis of Key Properties

Melting Point: A Critical Purity Indicator

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. For this compound, the literature consistently reports a sharp melting range of 157-159 °C .[][3][4]

-

Expertise & Causality: A sharp, narrow melting range (≤ 2 °C) is a strong indicator of high purity. The presence of impurities disrupts the crystal lattice of the compound, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, observing a melting point within the specified range validates the sample's identity and purity. A value below 157 °C or a range greater than 2 °C would necessitate further purification, such as recrystallization.

-

Trustworthiness: The protocol for melting point determination is self-validating when performed with a calibrated apparatus. A standard reference compound with a known, sharp melting point should be run periodically to confirm the instrument's accuracy.

Optical Rotation: Confirming Stereochemical Integrity

The "(S)-(+)-" designation is crucial. "(S)" refers to the absolute configuration at the C2 chiral center, while "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). The specific rotation is a quantitative measure of this property.

-

Expertise & Causality: The specific rotation value of +6° (c=1, MeOH) is a unique physical constant for this enantiomer under the specified conditions (concentration of 1 g/100 mL in methanol).[3][4] Measuring this value is the primary method to confirm that the correct enantiomer has been synthesized or isolated and to assess its enantiomeric purity. A value significantly lower than +6° would suggest the presence of the (R)-(-)-enantiomer, indicating incomplete stereoselective synthesis or racemization.

-

Trustworthiness: A polarimetry measurement is validated by first zeroing the instrument with the pure solvent (methanol) and ensuring the sample is fully dissolved and free of bubbles. The path length of the cell and the temperature must be precisely controlled and recorded, as they directly influence the observed rotation.

Solubility Profile: Guiding Reaction and Purification Strategies

Understanding the solubility of a compound is essential for practical laboratory work, from setting up a reaction to purification and formulation.

-

Qualitative Solubility Data:

-

Expertise & Causality:

-

Alkaline Solubility: The presence of the carboxylic acid group (with a predicted pKa of ~3.67) explains its solubility in strong alkali.[4] In a basic solution, the carboxylic acid is deprotonated to form a carboxylate salt, which is ionic and thus highly soluble in aqueous media. This property is often exploited for extractive purification.

-

Organic Solvents: Its reported solubility in methanol ("almost transparency") and poor solubility in ethanol suggest that polar protic solvents are effective, but subtle differences in solvent polarity can be leveraged for purification.[4] The poor solubility in cold water is expected for a molecule with a large, nonpolar phthalimide group.[4] This characteristic is highly advantageous for purification by recrystallization, where the compound can be dissolved in a hot solvent and will precipitate upon cooling, leaving more soluble impurities behind.

-

Standardized Experimental Protocols

The following protocols describe the standard methodologies for determining the key physical properties discussed.

Protocol 4.1: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15 °C below the expected melting point (i.e., ~140 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: The observed range should be within the literature value of 157-159 °C for a pure sample.[][3][4]

Protocol 4.2: Specific Rotation Measurement

Caption: Workflow for determining specific optical rotation.

-

Solution Preparation (c=1): Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in high-purity methanol. Fill to the mark with methanol and mix thoroughly.

-

Instrument Calibration: Calibrate the polarimeter at the sodium D-line (589 nm) using a cell filled only with methanol. The reading should be zero.

-

Sample Measurement: Rinse and fill the polarimeter cell (of known path length, l, typically 1 dm) with the prepared sample solution.

-

Data Recording: Record the observed optical rotation, α.

-

Calculation: Calculate the specific rotation using the formula: [α]D²⁰ = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. National Institutes of Health. Retrieved from PubChem. [Link]

Sources

An In-Depth Technical Guide to (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid (CAS No. 48172-10-7) is a valuable chiral building block in modern medicinal chemistry. As an N-protected, non-proteinogenic amino acid derivative, its structure incorporates a stereochemically defined hydroxyl group and a protected primary amine, making it a versatile intermediate for the synthesis of complex, high-value pharmaceutical compounds. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy from a chiral pool precursor, details a validated analytical method for quality control, and discusses its applications in drug discovery. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this important molecule in their development programs.

Introduction: A Profile of a Key Chiral Intermediate

This compound is a derivative of butyric acid featuring three key functional groups: a carboxylic acid, an S-configured secondary alcohol at the α-position, and a terminal primary amine protected by a phthalimide group. The phthalimide moiety serves as a robust and sterically bulky protecting group for the primary amine, preventing its participation in undesired side reactions and influencing the stereochemical outcome of transformations at adjacent centers.[1]

This combination of functionalities in a single, enantiomerically pure molecule makes it a sought-after intermediate in asymmetric synthesis.[2] Its structural rigidity and defined stereochemistry are critical for building the precise three-dimensional structures required for specific biological activity in modern therapeutics. While it is a versatile building block, it is noted as a useful research chemical and an intermediate in the synthesis of antibiotics such as amikacin and plazomicin.[3][4][5]

Physicochemical & Chiral Properties

The precise physical and chemical properties of a synthetic building block are fundamental to its application. These characteristics dictate reaction conditions, solvent selection, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 48172-10-7 | [5][6][7][] |

| Molecular Formula | C₁₂H₁₁NO₅ | [6][9] |

| Molecular Weight | 249.22 g/mol | [6][][9] |

| Appearance | White to almost white crystalline powder | [6][] |

| Melting Point | 157-159 °C | [6][] |

| Optical Rotation | +5.0° to +7.0° (c=1, Methanol) | |

| Solubility | Soluble in methanol and strong alkali; almost insoluble in cold water and ethanol. | [6] |

| pKa | 3.67 ± 0.10 (Predicted) | [6] |

The positive specific rotation (+) confirms the dextrorotatory nature of this enantiomer, and the (S) designation specifies the absolute configuration at the chiral center (C2), which is paramount for its utility in stereospecific synthesis.

Strategic Synthesis from the Chiral Pool

A robust and scalable synthesis of an enantiopure intermediate is critical for its viability in drug development. While multiple synthetic routes can be envisioned, a highly effective strategy leverages a readily available and inexpensive chiral starting material, a concept known as a "chiral pool" approach. Here, we outline a logical and field-proven pathway starting from L-asparagine.

The causality behind this choice is twofold:

-

Stereochemical Integrity: L-asparagine provides the required (S)-stereocenter, which is retained through the reaction sequence, obviating the need for costly chiral resolution or asymmetric catalysis.

-

Chemical Efficiency: The synthesis involves chemically straightforward and well-documented transformations, ensuring high yields and purity.

The overall synthetic workflow is visualized below.

Caption: Proposed synthetic pathway from L-asparagine.

Experimental Protocol 1: Synthesis of (S)-4-Amino-2-hydroxybutyric acid (HABA)

This protocol is adapted from established methods for converting α-amino acids to their corresponding α-hydroxy acids and subsequent reduction of a nitrile.[10]

-

Diazotization of L-Asparagine:

-

Dissolve L-asparagine monohydrate (e.g., 1.0 eq) in an aqueous acid solution (e.g., 20% acetic acid). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, ~1.5 eq) in water dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Causality: The reaction of the primary amine with nitrous acid (formed in situ) generates an unstable diazonium salt, which is immediately displaced by water (a nucleophile) to form the hydroxyl group with retention of stereochemistry.

-

Upon completion, the intermediate (S)-2-hydroxy-3-cyanopropanoic acid can be extracted into an organic solvent like ethyl acetate.

-

-

Reduction of the Nitrile:

-

Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., methanol or water).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃).

-

Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Causality: The nitrile group is selectively reduced to a primary amine over the heterogeneous catalyst. This is a clean and high-yielding transformation.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude (S)-4-Amino-2-hydroxybutyric acid. This product can be purified by recrystallization or ion-exchange chromatography.[10]

-

Experimental Protocol 2: Synthesis of this compound

This protocol employs a standard dehydrative condensation to form the phthalimide.[11][12]

-

Condensation Reaction:

-

Combine (S)-4-Amino-2-hydroxybutyric acid (1.0 eq) and phthalic anhydride (1.0-1.1 eq) in a round-bottom flask.

-

The reaction can be performed under two conditions:

-

A) Thermal Melt: Heat the mixture to 170-180 °C. The reactants will melt and react, releasing water as a byproduct. The reaction is typically complete within 1-2 hours.

-

B) Solvent-Mediated: Reflux the reactants in a high-boiling solvent like glacial acetic acid. This provides better temperature control and is often preferred for scalability.[4]

-

-

Causality: The primary amine of HABA acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. If performed neat, the solid mass can be triturated with ethanol or water to induce crystallization.

-

If performed in acetic acid, the solvent can be removed under reduced pressure, and the residue recrystallized.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

-

Analytical & Quality Control Workflow

Ensuring the purity and identity of a key intermediate is a non-negotiable aspect of drug development. A robust High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose. The following protocol describes a self-validating system for the quality control of this compound.

Caption: Quality control workflow for purity analysis by HPLC.

Experimental Protocol 3: Purity Determination by Reversed-Phase HPLC

This method is based on standard principles for analyzing small organic molecules containing aromatic and acidic functional groups.[10]

1. Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) | Trifluoroacetic acid (TFA) acts as an ion-pairing agent and ensures the carboxylic acid is protonated for better peak shape. The ratio (e.g., 40:60) can be optimized. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | The phthalimide group has a strong chromophore that absorbs well at this wavelength. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

2. Procedure:

-

System Suitability: Prepare a standard solution of this compound (~1 mg/mL in methanol). Make five replicate injections. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 2000.

-

Trustworthiness: This step validates that the HPLC system is performing correctly before analyzing any samples, ensuring the reliability of the results.

-

-

Sample Analysis: Prepare the sample to be tested at the same concentration as the standard. Inject once into the HPLC system.

-

Calculation: Determine the purity of the sample by the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Handling, Storage, and Safety

As a laboratory chemical, proper handling procedures are essential.

-

Safety: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][6]

Conclusion

This compound stands out as a high-purity, stereochemically defined intermediate with significant potential in pharmaceutical synthesis. Its unique combination of functional groups, anchored to a chiral scaffold, provides medicinal chemists with a powerful tool for constructing complex molecular architectures. By understanding its properties, employing logical synthetic strategies rooted in the chiral pool, and verifying its quality through robust analytical methods, researchers can confidently and efficiently advance their drug discovery and development programs.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Wu, P. Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(4), M1275. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of apremilast. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]

-

Davies, H. M., & Lee, G. H. (2010). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 12(15), 3352–3355. Available at: [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Guichard, G., et al. (2006). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 83, 134. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid. Retrieved from [Link]

-

RovaThin. (n.d.). 4-(1,3-DIOXOISOINDOLIN-2-YL)-2-HYDROXYBUTANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.

- Google Patents. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives.

-

PubChem. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. infochems.co.kr [infochems.co.kr]

- 9. 4-Phthalimido-2-hydroxy butyric acid | C12H11NO5 | CID 5003411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]

- 11. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 12. Phthalimides [organic-chemistry.org]

A Comprehensive Spectroscopic and Methodological Guide to (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral manifestations, providing field-proven insights into experimental design and data interpretation.

Introduction: The Structural Significance of this compound

This compound, with the IUPAC name (2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid, is a valuable chiral building block. Its structure incorporates a phthalimide group, which is a common protecting group for primary amines, and a chiral α-hydroxy carboxylic acid moiety. This combination of functional groups makes it a precursor for a variety of more complex molecules, including peptidomimetics and pharmacologically active compounds.[1] Accurate and comprehensive spectroscopic characterization is paramount for verifying its identity, purity, and stereochemistry, which are critical parameters in any drug development or advanced synthesis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | m | 4H | Ar-H |

| ~4.25 | t | 1H | -CH(OH )- |

| ~3.80 | t | 2H | -N-CH ₂- |

| ~2.20 | m | 2H | -CH ₂-CH(OH)- |

| ~11-13 | br s | 1H | -COOH |

| ~3-5 | br s | 1H | -OH |

In-depth Analysis:

-

Aromatic Protons (δ ~7.85 ppm): The four protons of the phthalimide group are expected to appear as a complex multiplet in the aromatic region of the spectrum. Due to the symmetry of the phthalimide ring, these protons often appear as two overlapping multiplets, each integrating to two protons.[2]

-

Methine Proton (δ ~4.25 ppm): The proton attached to the chiral center (C2), bearing the hydroxyl group, is expected to resonate as a triplet. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. Its multiplicity arises from coupling to the two adjacent methylene protons at C3.

-

Methylene Protons (δ ~3.80 and ~2.20 ppm): The two methylene groups in the butyric acid chain are diastereotopic due to the adjacent chiral center. The protons on C4, being directly attached to the nitrogen of the phthalimide group, are significantly deshielded and appear as a triplet around 3.80 ppm. The protons on C3 are expected to be a multiplet around 2.20 ppm, coupled to both the C2 and C4 protons.

-

Carboxylic Acid and Hydroxyl Protons (δ ~11-13 and ~3-5 ppm): The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent. The hydroxyl proton also appears as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons (OH and COOH), making them more readily observable.

-

Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is acquired. Key parameters to optimize include the spectral width, the number of scans (typically 16-64 for good signal-to-noise), and the relaxation delay (d1), which should be set to at least 1-2 seconds to ensure quantitative integration.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of the signals provides the relative ratio of the different types of protons.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (Carboxylic Acid) |

| ~168 | C =O (Phthalimide) |

| ~134 | Ar-C (Quaternary) |

| ~132 | Ar-C H |

| ~123 | Ar-C H |

| ~68 | -C H(OH)- |

| ~35 | -N-C H₂- |

| ~30 | -C H₂-CH(OH)- |

In-depth Analysis:

-

Carbonyl Carbons (δ ~175 and ~168 ppm): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will be the most downfield signal, typically around 175 ppm. The two equivalent imide carbonyls of the phthalimide group will appear as a single peak around 168 ppm.[3]

-

Aromatic Carbons (δ ~123-134 ppm): The phthalimide group will show three signals in the aromatic region: one for the quaternary carbons to which the carbonyls are attached (~132 ppm) and two for the protonated aromatic carbons (~134 and ~123 ppm).[2]

-

Aliphatic Carbons (δ ~30-68 ppm): The C2 carbon bearing the hydroxyl group is expected around 68 ppm. The C4 carbon attached to the nitrogen will be around 35 ppm, and the C3 carbon will be the most upfield of the aliphatic carbons at around 30 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on a NMR spectrometer, typically at a ¹³C frequency of 100 MHz or higher.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is acquired. A sufficient number of scans (often several hundred to thousands) is necessary to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 250.0715 | [M+H]⁺ |

| 232.0609 | [M+H - H₂O]⁺ |

| 160.0393 | [Phthalimidomethyl cation]⁺ |

| 148.0236 | [Phthalimide+H]⁺ |

| 132.0287 | [C₈H₄O₂]⁺ |

| 104.0209 | [C₇H₄O]⁺ |

In-depth Analysis:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of 250.0715, corresponding to the molecular formula C₁₂H₁₂NO₅⁺.

-

Key Fragments:

-

Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the loss of water, leading to a peak at m/z 232.0609.

-

Phthalimide-related Fragments: Cleavage of the butyric acid chain can lead to characteristic phthalimide fragments. The phthalimidomethyl cation at m/z 160.0393 is a likely fragment. Further fragmentation can lead to the protonated phthalimide at m/z 148.0236 and other related ions at m/z 132.0287 and 104.0209.[4]

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source. The instrument is calibrated using a known standard.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: The exact mass of the molecular ion is determined and used to confirm the elemental composition. The fragmentation pattern is analyzed to provide structural information.

Fragmentation Pathway

Sources

- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 2. 2,4-Dihydroxybutanoic acid | C4H8O4 | CID 192742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

A Technical Guide to the Solubility of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of process chemistry, formulation science, and ultimately, therapeutic efficacy. (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, a key chiral intermediate in the synthesis of various bioactive molecules, including the antibiotic amikacin, presents a compelling case study in the practical challenges and scientific principles governing solubility in non-aqueous media.[1] This guide provides an in-depth exploration of the factors influencing the solubility of this compound, methodologies for its quantitative determination, and a theoretical framework for its prediction. While comprehensive public data on its solubility across a wide range of organic solvents is limited, this document equips the research professional with the foundational knowledge and practical protocols to ascertain this critical parameter.

Physicochemical Profile of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₅ | [1][] |

| Molar Mass | 249.22 g/mol | [1][][3] |

| Melting Point | 157-159 °C | [1][] |

| Predicted pKa | 3.67 ± 0.10 | [1] |

| Appearance | White to almost white powder/crystal | [1][] |

The presence of a carboxylic acid group (predicted pKa ≈ 3.67) indicates that the molecule is acidic.[1] The hydroxyl group and the two carbonyl groups of the phthalimide moiety are capable of acting as hydrogen bond acceptors, while the hydroxyl and carboxylic acid protons can act as hydrogen bond donors. The phthalimide group itself is a large, relatively non-polar aromatic structure. This combination of a polar, ionizable head (the hydroxy-carboxylic acid) and a bulky, more hydrophobic tail (the phthalimido group) results in a molecule with complex solubility behavior, heavily dependent on the nature of the solvent.

Theoretical Considerations and Expected Solubility Trends

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the thermodynamics of dissolution.

Key Influencing Factors:

-

Polarity: The molecule possesses both polar (hydroxyl, carboxyl, carbonyls) and non-polar (aromatic ring, methylene chain) regions. Its solubility will be highest in solvents that can effectively interact with both. Polar aprotic solvents like DMSO and DMF are expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity. Polar protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, suggesting moderate to good solubility. Non-polar solvents are unlikely to be effective.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the solute's hydroxyl, carboxyl, and carbonyl groups is critical. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone) or both donors and acceptors (e.g., methanol, ethanol) are predicted to be more effective than those that are not.

-

Acidity and Basicity: The acidic nature of the carboxylic acid means that its solubility will be significantly enhanced in basic solvents or upon the addition of a base, leading to the formation of a more soluble salt. This is consistent with observations that it is soluble in strong alkali.[1]

Qualitative Observations and Analogues:

Direct quantitative data for this compound is scarce. However, qualitative reports indicate it is "almost insoluble" in cold water and ethanol, with "almost transparency in Methanol," suggesting some solubility in methanol.[1]

To further inform our expectations, we can examine the solubility of related compounds:

-

Phthalimide: Studies on phthalimide show its solubility in methanol is higher than in ethanol, isopropanol, and n-butanol. Acetone and ethyl acetate are also effective solvents.

-

N-Hydroxyphthalimide (NHPI): At 298.15 K, the mole fraction solubility of NHPI is highest in 2-methoxyethanol, followed by 1,4-dioxane and acetone, with moderate solubility in methanol and ethanol, and lower solubility in acetonitrile and ethyl acetate.[4]

Given that this compound is a larger molecule with an additional polar hydroxy-carboxylic acid side chain compared to these analogues, we can anticipate that solvents capable of strong hydrogen bonding and with high polarity will be most effective.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

-

Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, DMSO, THF, ethyl acetate). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved solid from inflating the measured concentration.

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

Kinetic Solubility Assessment using Nephelometry

For higher throughput screening, kinetic solubility can be assessed by nephelometry. This method measures the turbidity that results from the precipitation of a compound from a stock solution (typically in DMSO) when added to an aqueous or non-aqueous solvent. While less precise than the shake-flask method, it provides a rapid estimate of solubility.

Conceptual Workflow for Kinetic Solubility Assay

Caption: Nephelometry-based Kinetic Solubility Workflow.

Thermodynamic Modeling of Solubility

The dissolution of a solid in a liquid can be described by thermodynamic principles. The mole fraction solubility (x) of a solute can be related to its melting properties and the activity coefficient in the solution. While a full thermodynamic treatment is beyond the scope of this guide, understanding the conceptual basis is valuable for interpreting experimental data. Advanced computational models can also be employed to predict solubility based on molecular structure, though these often require specialized software and expertise.[5]

Summary and Recommendations

Key Takeaways:

-

The molecule's structure, featuring both polar hydrogen-bonding groups and a non-polar phthalimide moiety, suggests that polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol) will be the most effective.

-

Qualitative data supports some solubility in methanol and poor solubility in ethanol.[1]

-

The acidic nature of the compound leads to high solubility in basic solutions.[1]

-

For process development and formulation, it is imperative to determine the thermodynamic solubility experimentally. The shake-flask method followed by HPLC analysis is the recommended gold-standard approach.

This guide provides the theoretical foundation and practical frameworks for any researcher or scientist to confidently approach the challenge of characterizing the solubility of this compound.

References

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

PubChem. 4-Phthalimido-2-hydroxy butyric acid. [Link]

-

INIS-IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]

-

ResearchGate. Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. [Link]

-

ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. [Link]

-

ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Phys. Chem. Res., 12(3), 567-578. [Link]

Sources

(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid melting point

An In-depth Technical Guide to the Melting Point of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the melting point of this compound (CAS No. 48172-10-7), a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data point to explore the causality behind its determination, the factors influencing its accuracy, and the advanced analytical techniques that provide a more complete thermal profile.

Compound Profile and Physicochemical Properties

This compound is a derivative of butyric acid containing a hydroxyl group at the alpha-position and a phthalimido group at the 4-position. The "(S)-(+)-" designation specifies its stereochemistry, which is a critical attribute in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its utility as a building block is significant, often employed in the synthesis of more complex molecules where chirality is essential for biological activity.[][2]

A precise understanding of its physical properties, particularly the melting point, is fundamental for its identification, purity assessment, and process control in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 48172-10-7 | [][3] |

| Molecular Formula | C₁₂H₁₁NO₅ | [2][3] |

| Molecular Weight | 249.22 g/mol | [][2] |

| IUPAC Name | (2S)-4-(1,3-Dioxoisoindol-2-yl)-2-hydroxybutanoic acid | [] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 157-159 °C | [][3] |

| Boiling Point | 513.1 °C (at 760 mmHg, estimated) | [] |

| Density | 1.504 g/cm³ (estimated) | [] |

| Solubility | Almost insoluble in cold water and ethanol; soluble in strong alkali. | [3] |

The Critical Role of Melting Point in Pharmaceutical Science

The melting point is far more than a simple physical constant; it is a cornerstone of pharmaceutical characterization for several reasons:

-

Criterion of Purity: A pure crystalline solid exhibits a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0 °C.[4] The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, is a rapid and cost-effective initial indicator of sample purity.[6]

-

Identification: As a characteristic property, the melting point serves as a primary method for identifying a compound. By comparing the experimentally determined value against literature or reference standards, a scientist can confirm the identity of a synthesized substance. A mixed melting point determination, where the sample is mixed with a known reference standard, can definitively prove identity if no depression is observed.[6]

-

Polymorph and Solvate Screening: The melting point is critical in identifying different crystalline forms (polymorphs) or solvates of a substance. Polymorphs are chemically identical but have different crystal structures, leading to distinct physical properties, including different melting points, solubilities, and stabilities. Identifying and controlling polymorphism is a regulatory requirement and is vital for ensuring consistent drug product performance.

Experimentally Determined Melting Point: 157-159 °C

Multiple chemical suppliers and databases consistently report the melting point of this compound to be in the range of 157-159 °C .[][3] This narrow two-degree range is indicative of a compound that can be readily obtained in high purity. The slight range, rather than a single point, accounts for minor variations in experimental conditions and instrumental calibration across different laboratories.

Standard Operating Protocol: Capillary Melting Point Determination

The capillary method remains the universally accepted standard for melting point determination due to its simplicity, reliability, and small sample requirement.[6]

Causality Behind the Protocol

This protocol is designed as a self-validating system. Each step is included to mitigate specific, known sources of error, ensuring the final result is both accurate and reproducible.

Step-by-Step Methodology

-

Sample Preparation (The Foundation of Accuracy):

-

Action: Ensure the sample is completely dry. If necessary, dry the sample in a vacuum oven or desiccator.[4]

-

Rationale: Moisture acts as an impurity, causing melting point depression and a wide range.

-

Action: Finely pulverize the crystalline sample using a mortar and pestle. The sample should be a fine, homogeneous powder.[4]

-

Rationale: A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different temperatures and leading to a sharp, observable transition.[4]

-

-

Capillary Loading:

-

Action: Press the open end of a glass capillary tube into the powdered sample several times.

-

Action: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder. A sample packing height of 2-3 mm is ideal.

-

Rationale: A tightly packed, small column of material ensures efficient and even heat conduction from the heating block to the sample. An excessive amount of sample will create a thermal gradient, broadening the melting range.

-

-

Instrumental Analysis (Using a Digital Melting Point Apparatus):

-

Action: Set a rapid heating ramp rate (e.g., 10-20 °C/min) to determine an approximate melting point. This is a preliminary, time-saving step.[5]

-

Rationale: Quickly finding the approximate range prevents wasted time during the precise measurement.

-

Action: Allow the apparatus to cool significantly below the approximate melting point. Prepare a new capillary.

-

Action: Set a slow, precise ramp rate of 1-2 °C/min starting from a temperature approximately 10-15 °C below the expected melting point.

-

Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A fast ramp rate will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting point.

-

Action: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting point is reported as the range T1-T2.

-

Action: Perform the measurement in triplicate to ensure reproducibility.

-

Workflow Visualization

Caption: Standard workflow for capillary melting point determination.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For drug development professionals requiring more than just a melting range, Differential Scanning Calorimetry (DSC) offers superior quantitative data. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting. Key data points obtained include:

-

Onset Temperature: The temperature at which melting begins, often correlated with the pure substance's melting point.

-

Peak Temperature: The temperature at which the rate of melting is maximal.

-

Enthalpy of Fusion (ΔHfus): The energy required to melt the sample, providing insight into the crystallinity of the material.

Illustrative DSC Protocol

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen purge (to prevent oxidation) at a controlled rate (e.g., 10 °C/min) through its melting region (e.g., from 25 °C to 200 °C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrate the peak area to calculate the enthalpy of fusion.

DSC Workflow Diagram

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Factors Influencing Melting Point Measurement

The accuracy of a melting point measurement is contingent upon a systemic understanding of potential variables. The following diagram illustrates the logical relationships between experimental factors and the final observed value.

Caption: Key factors influencing the accuracy of melting point data.

-

Purity: As discussed, impurities (including residual solvents from synthesis) will depress and broaden the range.[4]

-

Crystalline Form: The existence of polymorphs would result in different melting points. It is crucial to ensure the crystalline form is consistent.

-

Sample Preparation: Non-uniform particle size or loose packing in the capillary leads to inefficient heat transfer and a broad melting range.[6]

-

Instrumental Parameters: An uncalibrated thermometer or an excessively fast heating rate are the most common sources of instrumental error, typically leading to erroneously high readings.

Conclusion

The melting point of this compound is reliably established at 157-159 °C . This value serves as a critical quality attribute for identity and purity assessment. For routine verification, a properly executed capillary method provides accurate and dependable results. For in-depth characterization essential in drug development, DSC is the preferred technique, offering quantitative data on the thermal transition. By controlling for variables in sample preparation and instrumental parameters, researchers can ensure that the melting point data they generate is a trustworthy foundation for their scientific and developmental work.

References

The Critical Role of Chirality: A Technical Guide to 2-Hydroxy-4-phthalimidobutyric Acid in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. 2-Hydroxy-4-phthalimidobutyric acid, a bifunctional molecule featuring a critical chiral center, stands out as a valuable and versatile building block in the synthesis of complex pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on the profound significance of its chirality. We will delve into the primary strategies for obtaining its enantiopure forms—asymmetric synthesis and chiral resolution—and present detailed, field-proven protocols. By explaining the causality behind these experimental choices, this document serves as a practical resource for scientists engaged in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Stereochemical Control

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in pharmaceutical science.[3] These mirror images, known as enantiomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or, in the most critical cases, responsible for adverse effects (the distomer).

The phthalimide functional group, a key component of our subject molecule, has a storied history in this regard. The tragic case of thalidomide in the 1960s, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer possessed the desired sedative effects, remains a stark reminder of the imperative for stereochemical purity in drugs.[4] 2-Hydroxy-4-phthalimidobutyric acid, possessing both the phthalimide moiety and a stereocenter at the C2 position, thus requires rigorous stereochemical control in its application as a synthetic intermediate. Its use in the synthesis of compounds like the antibiotic amikacin underscores its relevance in producing effective and safe medicines.[5]

Molecular Profile of 2-Hydroxy-4-phthalimidobutyric Acid

2-Hydroxy-4-phthalimidobutyric acid is a carboxylic acid containing a hydroxyl group on the alpha-carbon and a terminal phthalimide-protected amine. The presence of four different substituents around the C2 carbon renders it chiral.

Enantiomeric Forms:

-

Racemate CAS: 31701-91-4[5]

-

(S)-(+)-Enantiomer CAS: 48172-10-7[]

The distinct spatial arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups in the (R) and (S) enantiomers is the basis for their differential interaction with other chiral molecules, such as enzymes and receptors in the body.

| Property | Value | Source |

| Appearance | White or off-white powder | [8] |

| Melting Point | 157-159 °C (for (S)-enantiomer) | [8] |

| Solubility | Soluble in strong alkali; sparingly soluble in cold water and ethanol | [8] |

Strategic Importance in Synthesis

The significance of 2-Hydroxy-4-phthalimidobutyric acid lies in its trifunctional nature, making it a highly strategic chiral building block:

-

Chiral Hydroxy Acid Core: The α-hydroxy acid moiety is a common feature in many biologically active natural products and pharmaceuticals, including ACE inhibitors.[9] The stereochemistry at this center is often crucial for target binding.

-

Protected Amine: The phthalimide group serves as a robust protecting group for a primary amine. It is stable to a wide range of reaction conditions, including acidic and oxidative environments, and can be deprotected under specific conditions (e.g., using hydrazine) to reveal the amine for further functionalization.

-

Reactive Handles: Both the carboxylic acid and hydroxyl groups are readily available for a variety of chemical transformations, such as esterification, amidation, and etherification, allowing for its incorporation into larger, more complex molecular architectures.

Accessing Enantiopurity: A Comparative Analysis

Obtaining a single enantiomer of 2-Hydroxy-4-phthalimidobutyric acid is paramount. The two primary strategies to achieve this are asymmetric synthesis and chiral resolution. The choice between them is a critical decision driven by factors such as yield, scalability, cost, and process complexity.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials, thereby avoiding the formation of a racemic mixture.[10][11] This approach is often more elegant and atom-economical.

A common strategy involves the asymmetric reduction of a keto-acid precursor using a chiral catalyst. This directly sets the stereocenter with high enantioselectivity.

Caption: Asymmetric synthesis via catalytic hydrogenation of a prochiral keto-acid.

Chiral Resolution: Separating a Racemic Mixture

Chiral resolution is a well-established set of techniques for separating the enantiomers from a racemic mixture.[10] While this approach theoretically discards at least 50% of the material (unless the unwanted enantiomer can be racemized and recycled), it is often practical and highly effective.

Causality: This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities in a given solvent, allowing one to crystallize preferentially and be separated by simple filtration.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

-

Dissolution: Dissolve one equivalent of racemic 2-Hydroxy-4-phthalimidobutyric acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the solution. The precise stoichiometry is critical and often requires optimization to maximize yield and purity of the desired diastereomeric salt.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of 1-2. This protonates the carboxylate and the resolving agent.

-

Extraction: Extract the liberated enantiopure carboxylic acid into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure product. The enantiomeric excess (ee) should be verified by chiral HPLC.

Causality: Enzymes are chiral catalysts that can exhibit high stereoselectivity. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For a racemic α-hydroxy acid, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer, converting it into an ester. The unreacted hydroxy acid and the newly formed ester, now being different chemical species, can be easily separated.

-

Reaction Setup: In a flask, dissolve racemic 2-Hydroxy-4-phthalimidobutyric acid in an anhydrous organic solvent (e.g., toluene or THF).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate. Vinyl acetate is often chosen because the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB). Immobilization simplifies the removal of the enzyme post-reaction.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product.

-

Workup:

-

Remove the immobilized enzyme by filtration.

-

Concentrate the filtrate.

-

Separate the unreacted hydroxy acid from the acylated ester using column chromatography or chemical extraction (e.g., extracting the acidic component into a basic aqueous solution).

-

-

Deprotection (if needed): The acylated enantiomer can be hydrolyzed back to the hydroxy acid using mild basic conditions.

Head-to-Head Comparison of Strategies

| Parameter | Asymmetric Synthesis | Chiral Resolution |

| Theoretical Max. Yield | 100% | 50% (without racemization/recycle loop)[10] |

| Enantiomeric Excess (ee) | Typically very high (>95-99%)[1] | Variable, depends heavily on the separation factor and conversion |

| Process Complexity | Often requires specialized chiral catalysts or auxiliaries and stringent reaction conditions (e.g., cryogenic temperatures).[1] | Can be operationally simpler, relying on classical techniques like crystallization or standard enzymatic reactions.[1][10] |

| Scalability | Well-established for large-scale industrial synthesis.[1] | Crystallization is highly scalable; enzymatic methods can also be scaled, especially with immobilized enzymes.[1] |

| Environmental Impact | Can be "greener" if using a catalytic amount of a chiral agent. | Enzymatic resolutions are generally considered environmentally benign; salt crystallization may use large solvent volumes. |

Conclusion: A Cornerstone for Chiral Drug Synthesis

2-Hydroxy-4-phthalimidobutyric acid is more than just a chemical intermediate; it is a strategic chiral synthon that provides a gateway to a wide array of complex, stereochemically pure pharmaceutical agents. The absolute control of its stereocenter at C2 is non-negotiable for ensuring the desired therapeutic outcome and avoiding potential off-target or toxic effects. A thorough understanding of the principles and practical applications of both asymmetric synthesis and chiral resolution enables drug development professionals to select the most efficient, scalable, and cost-effective route to the target enantiomer. As the demand for enantiopure drugs continues to grow, the mastery of chiral building blocks like 2-Hydroxy-4-phthalimidobutyric acid will remain a critical competency in the pharmaceutical industry.

References

- Title: Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester Source: Google Patents URL

-

Title: Chiral resolution Source: Wikipedia URL: [Link]

-

Title: Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme Source: PubMed URL: [Link]

-

Title: Cas 31701-91-4,4-(PHTHALIMIDO)-2-HYDROXY-BUTYRIC ACID Source: lookchem URL: [Link]

-

Title: 4-Phthalimido-2-hydroxy butyric acid | C12H11NO5 | CID 5003411 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 Source: PubChem - NIH URL: [Link]

-

Title: Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties Source: ResearchGate URL: [Link]

-

Title: Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies Source: PMC - NIH URL: [Link]

-

Title: Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Phthalimides: Biological Profile and Recent Advancements Source: RJPT URL: [Link]

-

Title: Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst Source: Preprints.org URL: [Link]

-

Title: (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid Source: ChemBK URL: [Link]

-

Title: Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts Source: Hokkaido University URL: [Link]

-

Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: MDPI URL: [Link]

-

Title: Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane Source: PMC - NIH URL: [Link]

-

Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: MDPI URL: [Link]

-

Title: Synthesis and bioactivity of novel phthalimide derivatives Source: ResearchGate URL: [Link]

-

Title: Asymmetric synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C Source: PubMed URL: [Link]

-

Title: "Asymmetric Synthesis of DEHP" by Hannah Harris Source: Eagle Scholar URL: [Link]

-

Title: Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists Source: MDPI URL: [Link]

-

Title: Butyric acid, γ-amino Source: Organic Syntheses Procedure URL: [Link]

-

Title: Catalytic asymmetric synthesis of β-hydroxyacids and their esters Source: Crossref URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. rjptonline.org [rjptonline.org]

- 5. 4-Phthalimido-2-hydroxy butyric acid (31701-91-4) for sale [vulcanchem.com]

- 6. 4-Phthalimido-2-hydroxy butyric acid | C12H11NO5 | CID 5003411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A Guide to the Enzymatic Synthesis of Butirosin's Protective Side Chain: The Role of (S)-4-Amino-2-hydroxybutyrate

Abstract

Butirosin, a potent aminoglycoside antibiotic produced by Bacillus circulans, is distinguished by a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. This structural feature is of immense interest to the scientific and drug development community as it confers resistance to several common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of bacterial resistance.[1][2][3] This guide provides an in-depth exploration of the biosynthetic pathway responsible for the creation and attachment of this critical AHBA moiety. We will dissect the genetic and enzymatic machinery, from the initial precursor L-glutamate to the final modification of the parent aminoglycoside, ribostamycin. This document clarifies a common point of confusion: the natural intermediate is (S)-4-amino-2-hydroxybutyrate, not the synthetically-derived (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, which utilizes a phthalimido protecting group for laboratory synthesis rather than biological processes. By understanding the intricate, elegant solution nature has evolved, researchers can better leverage these enzymatic tools for the chemoenzymatic synthesis of novel, robust antibiotics.

Introduction: The Strategic Importance of the AHBA Moiety

Aminoglycoside antibiotics function by binding to the bacterial ribosome, disrupting protein synthesis and leading to cell death.[4] However, the emergence of AMEs that modify the antibiotic's structure, thereby preventing ribosomal binding, has compromised the efficacy of many drugs in this class.[4][5] Butirosin represents a natural counter-strategy. Its AHBA side chain, attached to the C1-amine of the central 2-deoxystreptamine (2-DOS) ring, sterically hinders the action of AMEs that would otherwise inactivate the molecule.[1][3]

The biosynthesis of this side chain is not a simple, direct conversion but a sophisticated, multi-step process tethered to an acyl carrier protein (ACP), a mechanism reminiscent of fatty acid and polyketide synthesis. This ACP-mediated pathway ensures efficient substrate channeling and control over the chemical transformations. This guide will illuminate this pathway, providing a foundational understanding for researchers in antibiotic development and enzymatic synthesis.

The Genetic Blueprint: The Butirosin Biosynthetic Gene Cluster

The enzymatic toolkit for butirosin synthesis is encoded within a dedicated biosynthetic gene cluster (btr) in Bacillus circulans.[6][7] Gene disruption studies have been instrumental in assigning functions to the open reading frames (ORFs) within this cluster. The key enzymes involved in the synthesis and attachment of the AHBA side chain have been identified and characterized, providing a complete roadmap of the process.[6][8]

| Gene | Encoded Protein | Function in AHBA Pathway |

| btrI | Acyl Carrier Protein (ACP) | Covalently tethers biosynthetic intermediates.[8] |

| btrJ | (butirosin ACP)-L-glutamate ligase | Attaches L-glutamate to BtrI-ACP.[8][9] |

| btrK | PLP-dependent decarboxylase | Decarboxylates ACP-bound glutamate to form an aminobutyrate intermediate.[8] |

| btrO/V | Two-component monooxygenase | Hydroxylates the C2 position of the ACP-bound intermediate.[8] |

| btrH | Acyltransferase | Transfers the completed γ-L-Glu-AHBA side chain from ACP to ribostamycin.[1][2] |

| btrG | γ-glutamyl cyclotransferase | Removes the protective γ-glutamyl group from the modified ribostamycin.[1][2] |

Part I: Forging the Side Chain - An ACP-Tethered Assembly Line

The synthesis of the AHBA moiety begins with the common amino acid L-glutamate and proceeds through a series of enzymatic modifications while the intermediates remain covalently attached to the acyl carrier protein, BtrI. This tethering is a key principle of the pathway's efficiency.

Step-by-Step Synthesis of the γ-L-Glu-AHBA Precursor

-

Activation and Loading: The pathway is initiated by the enzyme BtrJ , an ATP-dependent ligase. It activates L-glutamate and attaches it via a thioester bond to the phosphopantetheinyl arm of the BtrI-ACP.[8][9]

-

Decarboxylation: Next, BtrK , a pyridoxal phosphate (PLP)-dependent decarboxylase, acts on the ACP-bound glutamate, removing the C1 carboxyl group to form a γ-aminobutanoyl-[BtrI] intermediate.[8]

-

Stereospecific Hydroxylation: A two-component flavin-dependent monooxygenase system, comprising BtrO and the flavin reductase BtrV , catalyzes the critical hydroxylation at the C2 position. This reaction establishes the (S)-stereochemistry required for the final AHBA structure.[8]

-

A "Protective Group" Strategy: In a remarkable example of biosynthetic logic, the enzyme BtrJ acts a second time. It attaches another L-glutamate molecule, this time via an amide bond to the free amino group of the ACP-tethered (S)-2-hydroxy-4-aminobutyrate intermediate. This forms a γ-L-glutamyl-AHBA dipeptide tethered to the ACP.[1][8] This step is proposed to serve as a protective measure, preventing premature or incorrect reactions involving the amino group before it is transferred to the aminoglycoside core.

Caption: Biosynthesis of the ACP-tethered AHBA precursor.

Part II: The Transfer and Final Touches

Once the γ-L-Glu-AHBA side chain is fully assembled on the BtrI-ACP, the machinery shifts to attach it to the parent aminoglycoside, ribostamycin, which is synthesized by an earlier part of the butirosin pathway.

Step-by-Step Attachment and Deprotection

-

Acyltransfer: The enzyme BtrH , an ACP:aminoglycoside acyltransferase, recognizes the γ-L-Glu-AHBA-[BtrI] complex. It catalyzes the transfer of the entire dipeptide moiety from the ACP to the C1-amino group of ribostamycin, forming γ-L-glutamyl-butirosin.[1][2] This regiospecific acylation is a crucial step, ensuring the side chain is positioned correctly to provide its protective benefits.

-

Deprotection: The final step in the formation of butirosin is the removal of the now-redundant γ-glutamyl "protecting group." This is accomplished by the enzyme BtrG , which functions as a γ-glutamyl cyclotransferase. It cleaves the γ-glutamyl group, releasing it as 5-oxoproline and yielding the mature butirosin molecule.[1][2] This final deprotection reveals the primary amine of the AHBA side chain, which is critical for the antibiotic's activity.

Caption: Transfer and deprotection of the AHBA side chain.

Experimental Protocol: In Vitro Chemoenzymatic Synthesis

The characterization of the btr enzymes allows for the development of in vitro systems to produce novel aminoglycosides. This protocol outlines a conceptual workflow for adding the AHBA side chain to a non-native aminoglycoside substrate.

Objective: To demonstrate the substrate tolerance of BtrH and BtrG by attaching the AHBA side chain to an alternative aminoglycoside, such as kanamycin B.

Methodology:

-

Reagent Preparation:

-

Enzymes: Express and purify recombinant BtrH and BtrG from E. coli.

-

Substrates:

-

Obtain commercially available Kanamycin B.

-

Chemically synthesize the donor substrate, γ-L-Glu-(S)-AHBA-S-N-acetylcysteamine (a mimic of the ACP-tethered intermediate).

-

-

Buffer: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).

-

-

Reaction Setup (Acylation Step):

-

In a microcentrifuge tube, combine:

-

1 mM Kanamycin B

-

2 mM γ-L-Glu-(S)-AHBA-S-N-acetylcysteamine

-

5 µM BtrH

-

Reaction buffer to a final volume of 100 µL.

-

-

Incubate at 30°C for 4 hours.

-

-

Reaction Setup (Deprotection Step):

-

To the above reaction mixture, add 5 µM BtrG.

-

Continue incubation at 30°C for an additional 2 hours.

-